molecular formula C20H22N2O B5662819 2-(4-piperidin-3-ylbenzoyl)isoindoline

2-(4-piperidin-3-ylbenzoyl)isoindoline

Cat. No.: B5662819
M. Wt: 306.4 g/mol
InChI Key: CAHKLENBLLKQCQ-UHFFFAOYSA-N
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Description

2-(4-Piperidin-3-ylbenzoyl)isoindoline is a synthetic compound of significant interest in medicinal chemistry and preclinical research, designed around a phthalimide-isoindoline scaffold linked to a piperidine moiety. This structure is associated with a range of potential biological activities, drawing parallels to well-researched derivatives. Compounds featuring the phthalimide and piperidine pharmacophores have demonstrated robust anti-inflammatory properties in cellular models. Specifically, related 2-(piperidin-3-yl)isoindoline-1,3-diones have been shown to induce dose-dependent reductions in key inflammatory markers such as nitrite and interleukin-6 (IL-6) in LPS-challenged macrophages, all while maintaining high cellular viability . Furthermore, this class of compounds has shown relevance in central nervous system (CNS) research. Structural analogs have exhibited nanomolar to low-micromolar binding affinities for various neurological targets, including the sigma-1 and sigma-2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2B, and 5-HT3 . The phthalimide moiety is also a recognized pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, suggesting potential for investigation in neurodegenerative conditions . From a chemical perspective, this scaffold is noted for potential improvements in aqueous solubility and configurational stability compared to classical prototypes, which can be advantageous for in vitro assay handling and pharmacokinetic profiling . Researchers are exploring this compound and its derivatives as tools for probing inflammatory pathways, neurotransmitter systems, and for the development of novel therapeutic agents. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-piperidin-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(22-13-18-4-1-2-5-19(18)14-22)16-9-7-15(8-10-16)17-6-3-11-21-12-17/h1-2,4-5,7-10,17,21H,3,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKLENBLLKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include isoindoline derivatives with variations in substituent type, position, and linker length.

Physicochemical Properties and Crystal Packing

Crystallographic data reveal differences in bond lengths and intermolecular interactions, which influence stability and solubility.

Table 2: Structural Parameters of Isoindoline Derivatives
Compound C=O Bond Length (Å) Halogen Interaction (Å) Key Packing Feature Reference
2-(4-piperidin-3-ylbenzoyl)isoindoline ~1.20 (estimated) N/A Likely π-π stacking -
2-(2-Iodophenyl)isoindoline 1.204 (O1), 1.196 (O2) I···O = 3.068 Iodine-mediated contacts
2-(2-Bromoethyl)isoindoline N/A Br···O = 3.162 Br···O + π-π stacking
  • Bond Lengths : The C=O bond lengths in iodinated analogs (1.196–1.204 Å) align with typical values for isoindoline derivatives, suggesting similar electronic environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-piperidin-3-ylbenzoyl)isoindoline, and how do reaction conditions influence yield?

  • Methodological Answer : A key approach involves coupling isoindoline derivatives with piperidine-containing benzoyl groups via Pd-catalyzed cross-coupling reactions. For example, Pd(0)-catalyzed reactions with zinc halides (e.g., indolylzinc intermediates) can achieve yields up to 85% under anhydrous THF conditions with TMEDA as a ligand . Solvent choice (e.g., CH₂Cl₂ for Boc protection steps) and temperature (reflux in ethanol for crystallization) are critical for purity . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups and regioselectivity .

Q. How is X-ray crystallography applied to resolve the molecular structure of isoindoline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (SHELXL for refinement, SHELXS for structure solution) are used to analyze bond lengths (e.g., C–C: 1.369–1.481 Å, C=O: 1.196–1.204 Å) and intermolecular interactions (e.g., I⋯O contacts at 3.068 Å) . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters . Data-to-parameter ratios >10 and R-factors <0.05 are indicative of high-quality refinements .

Q. What spectroscopic techniques are essential for characterizing isoindoline derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl groups (C=O: ~170 ppm) and piperidine ring carbons .
  • IR : Stretching frequencies for C=O (~1700–1750 cm⁻¹) and C–N (~1250 cm⁻¹) validate the isoindoline core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₄H₈INO₂ for iodophenyl derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives under nucleophilic substitution conditions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For example, SN2 reactions with bromoethylisoindoline achieve higher yields (>70%) in DMF at 80°C .
  • Catalysts : Use of cesium carbonate (Cs₂CO₃) as a base improves deprotonation efficiency in coupling reactions .
  • Kinetic Control : Short reaction times (1–2 hours) prevent byproduct formation in electrophilic additions to the isoindoline core .

Q. What strategies address contradictory biological activity data in isoindoline-based drug candidates?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents. For example, trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, but may reduce solubility, explaining conflicting cytotoxicity results .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for acetylcholinesterase inhibition) and control for polymorphic forms (e.g., amorphous vs. crystalline phases) that alter bioavailability .

Q. How do crystallographic data inform the design of isoindoline derivatives with improved stability?

  • Methodological Answer :

  • Intermolecular Interactions : Short contacts (e.g., I⋯O at 3.068 Å) stabilize crystal packing but may reduce solubility. Introducing bulky groups (e.g., tert-butyl) disrupts tight packing, enhancing dissolution .
  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable polymorphs. For example, Form I of 3-(4-amino-isoindol-2-yl)piperidine-2,6-dione exhibits higher thermal stability (Tm >250°C) .

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